molecular formula C13H18N4S B4084057 N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

Cat. No. B4084057
M. Wt: 262.38 g/mol
InChI Key: VRHMZYCMPPDIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a triazole-based compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in a range of research fields.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is not yet fully understood. However, studies have shown that N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline inhibits the activity of S-adenosylmethionine (SAM) decarboxylase, which is an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline has been found to exhibit various biochemical and physiological effects. Studies have shown that N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in lab experiments is its potential as a therapeutic agent for the treatment of cancer and other diseases. N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline has also been found to be relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.

Future Directions

There are several potential future directions for research on N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. One area of research could focus on further elucidating the mechanism of action of N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, which would provide insight into its potential therapeutic applications. Another area of research could focus on developing N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline-based drugs for the treatment of cancer and other diseases. Additionally, research could be conducted to explore the potential use of N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in combination with other therapeutic agents to enhance its efficacy.

Scientific Research Applications

N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline has been found to have a range of potential applications in scientific research. One of the most promising areas of research for N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is in the field of cancer research. Studies have shown that N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline has anti-tumor activity and can inhibit the growth of cancer cells. N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-methylsulfanylpropyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-10-15-13(17-16-10)11-4-6-12(7-5-11)14-8-3-9-18-2/h4-7,14H,3,8-9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHMZYCMPPDIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)NCCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.